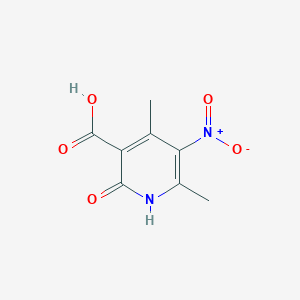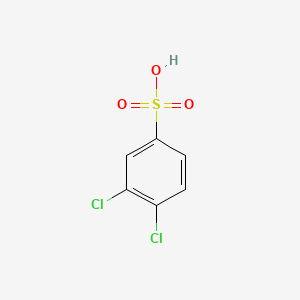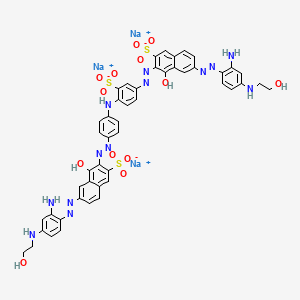
4-(7-Methyloctyl)phenol
Übersicht
Beschreibung
4-(7-Methyloctyl)phenol, is an organic compound belonging to the family of alkylphenols. It consists of a phenol molecule substituted with a nonyl group at the para position. The nonyl group is branched, which distinguishes it from its linear counterparts. This compound is widely used in the production of non-ionic surfactants, which are essential in various industrial applications, including detergents, emulsifiers, and solubilizers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(7-Methyloctyl)phenol, is typically synthesized through the alkylation of phenol with nonene, a nine-carbon olefin. The reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The process involves the electrophilic aromatic substitution of the phenol ring by the nonyl group .
Industrial Production Methods: Industrial production of this compound, involves large-scale alkylation processes. The reaction is carried out in reactors where phenol and nonene are mixed in the presence of an acidic catalyst. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(7-Methyloctyl)phenol, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to nonylcyclohexanol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nitration typically uses nitric acid, while sulfonation employs sulfuric acid.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Nonylcyclohexanol.
Substitution: Nitro and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(7-Methyloctyl)phenol, has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of non-ionic surfactants and other specialty chemicals.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic organisms.
Medicine: Investigated for its potential impacts on human health, particularly its estrogenic activity.
Industry: Utilized in the production of detergents, emulsifiers, and lubricating oil additives
Wirkmechanismus
4-(7-Methyloctyl)phenol, exerts its effects primarily through its estrogenic activity. It can mimic the action of natural estrogens by binding to estrogen receptors, leading to the activation of estrogen-responsive genes. This mechanism is responsible for its endocrine-disrupting effects, which can impact reproductive and developmental processes in both humans and wildlife .
Vergleich Mit ähnlichen Verbindungen
4-Nonylphenol (linear): Similar structure but with a linear nonyl group.
Octylphenol: Contains an eight-carbon alkyl group instead of nine.
Nonylphenol Ethoxylates: Ethoxylated derivatives used as surfactants
Uniqueness: 4-(7-Methyloctyl)phenol, is unique due to its branched nonyl group, which influences its physical and chemical properties. This branching affects its solubility, reactivity, and biological activity, making it distinct from its linear counterpart and other alkylphenols .
Eigenschaften
IUPAC Name |
4-(7-methyloctyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-13(2)7-5-3-4-6-8-14-9-11-15(16)12-10-14/h9-13,16H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFITYFUKSFPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274053 | |
| Record name | 4-(7-Methyloctyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26543-97-5, 24518-48-7, 84852-15-3 | |
| Record name | p-Isononylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC362474 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(7-Methyloctyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-isononylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NONYLPHENOL, BRANCHED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRW3Q994VG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid](/img/new.no-structure.jpg)







![Indeno[1,2-c]isochromene-5,11-dione](/img/structure/B1606987.png)
![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal](/img/structure/B1606989.png)


